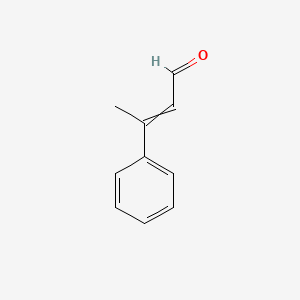

3-Phenyl-2-butenal

Descripción general

Descripción

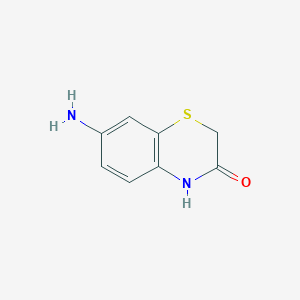

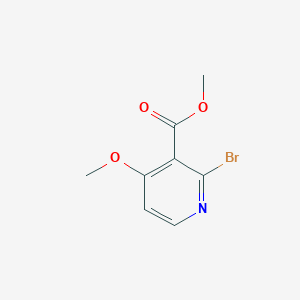

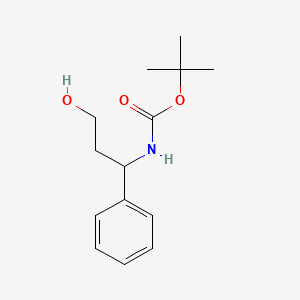

3-Phenyl-2-butenal is a compound with the molecular formula C10H10O . It has a molecular weight of 146.19 g/mol . It is also known by other synonyms such as 3-phenylbut-2-enal and (E)-3-Phenyl-2-butenal .

Molecular Structure Analysis

The InChI representation of this compound isInChI=1S/C10H10O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-8H,1H3 . The compound has a Canonical SMILES representation as CC(=CC=O)C1=CC=CC=C1 . It has 11 heavy atoms and its complexity is computed as 152 . Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm³ . Its boiling point is 248.4±10.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.6±3.0 kJ/mol . It has a molar refractivity of 45.6±0.3 cm³ . It has 1 hydrogen bond acceptor and 0 hydrogen bond donors . It has 2 freely rotating bonds . Its polar surface area is 17 Ų .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 3-Phenyl-2-butenal and related compounds are used in various synthesis and characterization studies. For instance, olefins like phenyl-substituted ones react with α-cyanoacetamide in the presence of manganese(III) acetate to form compounds such as 2-butenamides and 2-buten-4-olides, which are significant in chemical studies (Sato, Nishino, & Kurosawa, 1987).

Biological Activity and Medicinal Chemistry

- Various derivatives of this compound, like 2-Arylidene-4-(4-phenoxy-phenyl)but-3-en-4-olides, have been synthesized and evaluated for their anti-inflammatory and antimicrobial actions. These compounds have shown significant anti-inflammatory activity, making them potential candidates for the development of new pharmaceuticals (Husain, Khan, Hasan, & Alam, 2005).

Photochemical and Electrochemical Studies

- This compound-based molecules are used in photochemical and electrochemical studies. For example, the study of photochemical and thermal synthesis of polypyridine ruthenium(II) complexes containing different monodentate ligands, including compounds related to this compound, contributes to the understanding of photochemical reactions and their applications (Bonnet, Collin, Gruber, Sauvage, & Schofield, 2003).

Luminescence and Optical Properties

- Studies have been conducted on organic bipolar molecules containing phenothiazine and phenanthoimidazole moieties, derived from this compound, for their potential use in organic light-emitting devices. These studies contribute to the field of material science and the development of new types of light-emitting materials (Zhao, Yang, Ma, Li, Qian, Yu, & Su, 2020).

Safety and Hazards

The safety data sheet for 3-Phenyl-2-butenal indicates that it is flammable and containers may explode when heated . Vapours may form explosive mixtures with air and may travel to the source of ignition and flash back . It causes burns of eyes, skin, and mucous membranes . It is recommended to avoid contact with skin and eyes, and avoid inhalation of vapour or mist .

Mecanismo De Acción

Target of Action

It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position . For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s known that similar compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

It’s known that the compound is a light yellow to yellow liquid at room temperature, soluble in organic solvents like ethanol and ether, but insoluble in water . These properties may influence its bioavailability and distribution within the body.

Result of Action

It’s known that similar compounds can have various physiological effects depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Phenyl-2-butenal. For instance, its solubility characteristics suggest that it may be more readily absorbed and distributed in lipid-rich environments . Furthermore, its stability may be affected by factors such as temperature, pH, and the presence of other chemicals .

Propiedades

IUPAC Name |

3-phenylbut-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEARORYJISZKGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316192 | |

| Record name | 3-Phenyl-2-butenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196-67-4 | |

| Record name | 3-Phenyl-2-butenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-2-butenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S,4'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B3116638.png)